molecular formula C12H11Cl2N3O2S B2508631 5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide CAS No. 1356709-77-7

5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide

Cat. No.: B2508631
CAS No.: 1356709-77-7
M. Wt: 332.2
InChI Key: NECJXIVPDFUFAS-UHFFFAOYSA-N
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Description

5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, a sulfonamide group at the 3rd position, and a pyridin-2-yl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5,6-dichloropyridine, which can be obtained through chlorination of pyridine.

    Formation of Sulfonamide: The 5,6-dichloropyridine is then reacted with chlorosulfonic acid to introduce the sulfonamide group at the 3rd position.

    Substitution Reaction: The final step involves the nucleophilic substitution reaction where the sulfonamide intermediate is reacted with 2-(pyridin-2-yl)ethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group.

    Substitution: The chlorine atoms at the 5th and 6th positions can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups at the chlorine positions.

Scientific Research Applications

5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-dichloropyridine: Lacks the sulfonamide and pyridin-2-yl ethyl groups, making it less versatile in biological applications.

    N-(pyridin-2-yl)ethylamine:

Uniqueness

5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5,6-dichloro-N-(2-pyridin-2-ylethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2S/c13-11-7-10(8-16-12(11)14)20(18,19)17-6-4-9-3-1-2-5-15-9/h1-3,5,7-8,17H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECJXIVPDFUFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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